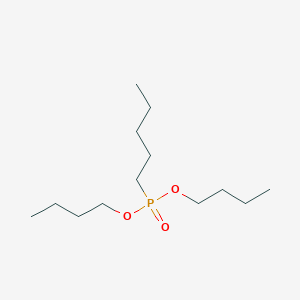

1-Dibutoxyphosphorylpentane

Beschreibung

1-Dibutoxyphosphorylpentane is a hypothetical organophosphorus compound characterized by a pentane backbone substituted at the 1-position with a dibutoxyphosphoryl group (–PO(OBut)₂). Phosphoryl derivatives are notable for their roles as ligands, intermediates in organic synthesis, and flame retardants, depending on substituent groups .

Eigenschaften

Molekularformel |

C13H29O3P |

|---|---|

Molekulargewicht |

264.34 g/mol |

IUPAC-Name |

1-dibutoxyphosphorylpentane |

InChI |

InChI=1S/C13H29O3P/c1-4-7-10-13-17(14,15-11-8-5-2)16-12-9-6-3/h4-13H2,1-3H3 |

InChI-Schlüssel |

DNQUCFAIFMXLHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCP(=O)(OCCCC)OCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Dibutoxyphosphorylpentane typically involves the reaction of phosphoryl chloride with butanol in the presence of a base, followed by the addition of pentane. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-Dibutoxyphosphorylpentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphoryl oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

Substitution: Nucleophilic substitution reactions are common, where the butoxy groups can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of phosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-Dibutoxyphosphorylpentane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Dibutoxyphosphorylpentane involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The substituents on the phosphorus atom critically influence reactivity and stability. A comparison with key analogs is outlined below:

Table 1: Structural and Electronic Comparison

Key Observations :

- 1-Dibutoxyphosphorylpentane: The butoxy groups (–OBut) enhance solubility in nonpolar solvents compared to phenyl-substituted analogs. The phosphoryl group (P=O) increases polarity but reduces nucleophilicity relative to phosphines.

- 1,5-Bis-(diphenylphosphino)-pentane: The diphenylphosphino groups (–PH(C₆H₅)₂) enable strong metal coordination, making it valuable in catalysis (e.g., cross-coupling reactions) .

- 1-Diphenylphosphoryl-4-methyl-1-phenylpentan-3-one : The phosphoryl group stabilizes the ketone moiety via resonance, influencing its reactivity in condensation reactions .

Table 2: Application Profiles

Analysis :

- The butoxy groups in 1-Dibutoxyphosphorylpentane may improve compatibility with polymer matrices, suggesting utility in flame retardancy. However, its ligand efficacy in catalysis is likely inferior to phosphino analogs due to weaker metal coordination .

- In contrast, 1,5-Bis-(diphenylphosphino)-pentane’s strong metal-binding capacity drives its demand in asymmetric synthesis, with a global market emphasizing high-purity grades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.